2-Bromo-5-(2-bromoacetyl)benzoic acid
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Overview
Description
Scientific Research Applications
Free Radical Addition Reactions
2-Bromo-5-(2-bromoacetyl)benzoic acid, similar to other bromoalkanoic acids, can participate in free radical addition reactions. For example, the benzoyl peroxide-catalyzed reaction of 2-bromoalkanoic acids with alkenes can lead to the addition of the C–Br bond across the double bond followed by cyclization, yielding 4-alkanolides. This type of reaction demonstrates the potential of bromoalkanoic acids, including this compound, in synthesizing cyclic compounds which could have various applications in medicinal chemistry and materials science (Nakano, Kayama, & Nagai, 1987).
Synthesis of Key Intermediates
The compound also finds application in the synthesis of key intermediates for various chemical processes. For instance, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy. This showcases the broader utility of bromo-substituted benzoic acids in pharmaceutical synthesis, indicating potential applications for this compound as well (Zhang et al., 2022).
Coordination Chemistry and Metal Complexes
Bromo-substituted benzoic acids, including this compound, can be used to synthesize coordination compounds. For example, the synthesis and study of a cadmium (II) complex derived from a bromo-substituted azo ligand based on benzoic acid have been reported. Such studies highlight the potential of bromo-substituted benzoic acids in forming metal complexes that could be explored for various applications, including catalysis, material science, and biological activity studies (Jaber, Kyhoiesh, & Jawad, 2021).
Halogen Bonding in Crystal Engineering
The influence of bromo-substituents on halogen bonding has been investigated in compounds like 4-bromo-3,5-di(methoxy)benzoic acid, which shares structural similarities with this compound. Such studies contribute to understanding halogen bonding in crystal engineering, which is crucial for designing materials with desired properties (Raffo et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-(2-bromoacetyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSZWAAIZMROLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1822631-03-7 |
Source
|
Record name | 2-bromo-5-(2-bromoacetyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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